4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate
Description
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate (CAS: 85567-16-4; EC: 287-728-4) is a diazonium salt characterized by a benzoylamino substituent at the 4-position and dibutoxy groups at the 2- and 5-positions of the benzene ring. The hexafluorophosphate (PF₆⁻) counterion enhances its stability, making it suitable for applications in organic synthesis and industrial dye chemistry . This compound is commercially available as a specialized reagent, as noted by Shanghai Yeast Biotech Co., Ltd., which lists it among novel diazonium salts for photoresist and dye synthesis .
Properties
CAS No. |
79637-86-8 |
|---|---|
Molecular Formula |
C21H26F6N3O3P |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
4-benzamido-2,5-dibutoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C21H25N3O3.F6P/c1-3-5-12-26-19-15-18(24-22)20(27-13-6-4-2)14-17(19)23-21(25)16-10-8-7-9-11-16;1-7(2,3,4,5)6/h7-11,14-15H,3-6,12-13H2,1-2H3;/q;-1/p+1 |
InChI Key |
QEQVNLOQDUJAAE-UHFFFAOYSA-O |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+]#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate typically involves the diazotization of an aromatic amine. The process begins with the preparation of 4-(benzoylamino)-2,5-dibutoxyaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium ion. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk associated with handling diazonium salts, which can be unstable and potentially explosive.
Chemical Reactions Analysis
Types of Reactions
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through nucleophilic substitution reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium iodide, sodium hydroxide, or copper(I) cyanide are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners. The reactions are usually performed in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds are the primary products, which are characterized by the presence of a -N=N- linkage.
Reduction Reactions: The major product is the corresponding aromatic amine.
Scientific Research Applications
4-(Benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules with fluorescent or affinity tags.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzoylamino)-2,5-dibutoxybenzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as aryl radicals or cations, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in bioconjugation reactions, the diazonium compound selectively reacts with tyrosine residues in proteins, forming stable covalent bonds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Diazonium salts with similar frameworks differ in substituents, counterions, and alkoxy chain lengths, leading to variations in stability, solubility, and reactivity. Below is a detailed comparison:
Substituent Variations
Benzoylamino vs. Morpholino Groups
- Target Compound: The 4-position benzoylamino group (–NHCOC₆H₅) introduces aromatic hydrophobicity, enhancing solubility in non-polar solvents .
- Analogues: 2,5-Dibutoxy-4-(morpholino)benzenediazonium hexafluorophosphate (CAS: 68015-88-3): Replaces benzoylamino with a morpholino group (N-heterocyclic), improving water solubility and thermal stability due to hydrogen bonding . 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate (CAS: 41333-49-7): Shorter methoxy chains reduce steric hindrance, accelerating diazo coupling reactions .
Thioether vs. Alkoxy Substituents
Alkoxy Chain Length and Position
Counterion Effects
All compared compounds use hexafluorophosphate (PF₆⁻) as the counterion, which minimizes ion pairing and improves solubility in aprotic solvents compared to tetrafluoroborate (BF₄⁻) analogues .
Stability and Reactivity
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